

An In-depth Technical Guide to 4-Pyridine-ethanethiol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Mercapto-ethyl-pyridine*

Cat. No.: *B1258100*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridine-ethanethiol, also known as 2-(4-pyridyl)ethanethiol, is a bifunctional organic molecule featuring a pyridine ring and a terminal thiol group. This unique structure imparts a range of chemical properties that make it a valuable building block in various scientific disciplines, from materials science to medicinal chemistry. The pyridine moiety offers a site for hydrogen bonding, metal coordination, and potential biological interactions, while the thiol group allows for covalent attachment to surfaces, particularly gold, and participation in sulfur-specific chemical reactions. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and purification, and its applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The properties of 4-Pyridine-ethanethiol can be considered for both its free base form and its more common hydrochloride salt. The hydrochloride salt is generally more stable and is the form in which the compound is often supplied.

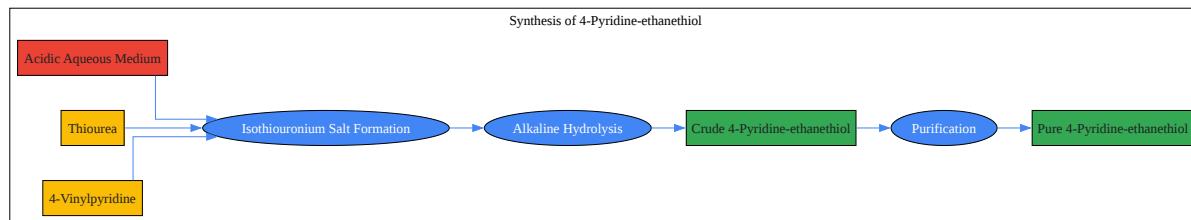
Quantitative Data Summary

Property	Value	Form	Source
CAS Number	2127-05-1	Free Base	[1]
6298-11-9	Hydrochloride Salt	[2] [3] [4]	
Molecular Formula	C ₇ H ₉ NS	Free Base	[1]
C ₇ H ₁₀ CINS	Hydrochloride Salt	[3]	
Molecular Weight	139.22 g/mol	Free Base	[1]
175.68 g/mol	Hydrochloride Salt	[2]	
Appearance	Light Yellow Liquid	Free Base	
White to Off-White/Yellow Crystalline Solid	Hydrochloride Salt	[3]	
Melting Point	138-139 °C	Hydrochloride Salt	
Boiling Point	Not available	-	
Solubility	Soluble in DMSO (Slightly)	Hydrochloride Salt	
Soluble in Water	Hydrochloride Salt	[5]	
pKa (predicted)	8.25 ± 0.10 (for pyridin-4-yl-methanethiol)	-	

Experimental Protocols

Synthesis of 2-(4-pyridyl)ethanethiol

A common and efficient method for the synthesis of 2-(4-pyridyl)ethanethiol involves the reaction of 4-vinylpyridine with thiourea in an acidic aqueous medium, followed by alkaline hydrolysis of the resulting isothiouronium salt.


Materials:

- 4-Vinylpyridine
- Thiourea
- Hydrochloric acid (or other suitable acid)
- Sodium hydroxide (or other suitable base)
- Water
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- Formation of the Isothiouronium Salt:
 - In a reaction vessel, dissolve 4-vinylpyridine and an equimolar amount of thiourea in an aqueous solution containing an acid (e.g., hydrochloric acid).
 - The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the reaction.
 - The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Hydrolysis to the Thiol:
 - Once the formation of the isothiouronium salt is complete, the reaction mixture is made alkaline by the addition of a base, such as sodium hydroxide solution.
 - The alkaline solution is then heated under reflux to hydrolyze the isothiouronium salt to 2-(4-pyridyl)ethanethiol.
- Isolation and Purification:

- After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by vacuum distillation or by conversion to the hydrochloride salt followed by recrystallization.

[Click to download full resolution via product page](#)

Synthesis workflow for 4-Pyridine-ethanethiol.

Purification by Recrystallization of the Hydrochloride Salt

For applications requiring high purity, recrystallization of the hydrochloride salt is an effective purification method.

Materials:

- Crude 4-Pyridine-ethanethiol hydrochloride

- Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether)

Procedure:

- Dissolution: Dissolve the crude 4-Pyridine-ethanethiol hydrochloride in a minimal amount of the chosen hot recrystallization solvent.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure hydrochloride salt will crystallize out of the solution. The cooling process can be further facilitated by placing the solution in an ice bath.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Pyridine-ethanethiol provides characteristic signals for the protons of the pyridine ring and the ethylthiol chain. The chemical shifts can vary slightly depending on the solvent and whether the compound is in its free base or hydrochloride salt form.

Expected Chemical Shifts (in CDCl₃, relative to TMS):

- Pyridine protons (α to N): ~8.5 ppm (doublet)
- Pyridine protons (β to N): ~7.2 ppm (doublet)
- -CH₂-S-: ~3.1 ppm (triplet)
- -CH₂-CH₂-S-: ~2.9 ppm (triplet)

- -SH: 1.5-2.0 ppm (broad singlet)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the pyridine ring and the ethylthiol side chain.

Expected Chemical Shifts (in CDCl₃):

- Pyridine carbons (α to N): ~150 ppm
- Pyridine carbon (γ to N): ~148 ppm
- Pyridine carbons (β to N): ~124 ppm
- -CH₂-S-: ~37 ppm
- -CH₂-CH₂-S-: ~28 ppm

FT-IR Spectroscopy

The FT-IR spectrum of 4-Pyridine-ethanethiol will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected Absorption Bands:

- S-H stretch: A weak band around 2550-2600 cm⁻¹
- C-H stretch (aromatic): Around 3000-3100 cm⁻¹
- C-H stretch (aliphatic): Around 2850-2960 cm⁻¹
- C=N and C=C stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹
- C-S stretch: A weak band in the region of 600-800 cm⁻¹

Mass Spectrometry

The mass spectrum of 4-Pyridine-ethanethiol will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyridine ring and the cleavage of the ethylthiol chain.

Expected Fragmentation:

- Molecular Ion (M^+): $m/z = 139$ (for the free base)
- Loss of SH: $[M - 33]^+$
- Loss of C_2H_4S : $[M - 60]^+$
- Formation of the pyridylmethyl cation: $m/z = 92$

Chemical Reactivity and Applications in Drug Development and Research

While direct applications of 4-Pyridine-ethanethiol in signaling pathway modulation are not extensively documented, its constituent functional groups, the pyridine ring and the thiol group, are of significant interest in drug design and development.

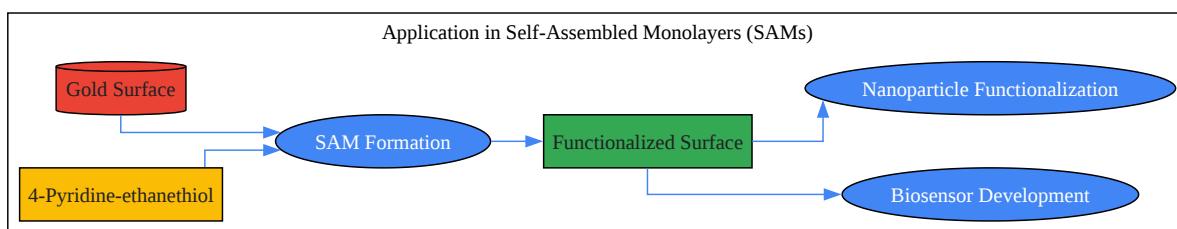
Role of the Pyridine Scaffold

The pyridine ring is a common motif in many FDA-approved drugs. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including:

- Improving metabolic stability: The pyridine ring can be more resistant to metabolic degradation compared to a phenyl ring.
- Enhancing solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility.
- Modulating protein-ligand interactions: The nitrogen can participate in hydrogen bonding or metal coordination within a protein's active site.

Pyridine-containing compounds have been investigated as inhibitors of various enzymes, including kinases, and as modulators of G-protein coupled receptors (GPCRs).^{[6][7]} The

incorporation of a pyridine moiety can be a key strategy in the design of selective and potent therapeutic agents.[8]


Role of the Thiol Group

The thiol group is a versatile functional handle for bioconjugation and the development of targeted drug delivery systems. Thiol-disulfide exchange is a widely used reaction for attaching drugs to antibodies or other targeting moieties.[9] The reducing environment within cells can then cleave the disulfide bond, releasing the active drug at the site of action.

Applications in Research and Development

The primary application of 4-Pyridine-ethanethiol in a research context lies in its ability to form self-assembled monolayers (SAMs) on gold surfaces. This property is extensively utilized in the development of:

- **Biosensors:** The pyridine group can be used to immobilize biomolecules, such as enzymes or antibodies, onto a gold electrode surface. The thiol group ensures a stable and ordered attachment to the gold. These modified electrodes can then be used for the sensitive and selective detection of various analytes.[9][10]
- **Nanoparticle Functionalization:** 4-Pyridine-ethanethiol can be used to functionalize gold nanoparticles, imparting specific chemical properties to their surface.[1][11] These functionalized nanoparticles can be used in drug delivery, imaging, and diagnostics.

[Click to download full resolution via product page](#)

Workflow for the application of 4-Pyridine-ethanethiol in SAMs.

Conclusion

4-Pyridine-ethanethiol is a versatile chemical compound with a unique combination of properties conferred by its pyridine and thiol functionalities. While its direct role in modulating specific signaling pathways in drug development is an area that warrants further investigation, its utility as a building block for creating functionalized surfaces and nanoparticles is well-established. For researchers in drug development and related fields, 4-Pyridine-ethanethiol offers a valuable tool for creating novel bioconjugates, developing advanced biosensor platforms, and exploring the structure-activity relationships of pyridine-containing molecules. The experimental protocols and property data provided in this guide serve as a comprehensive resource for the effective utilization of this compound in a variety of research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. explorationpub.com [explorationpub.com]
- 2. 4-Pyridineethanethiol Hydrochloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 4-Pyridineethanethiol Hydrochloride | 6298-11-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 6298-11-9 | 4-Pyridineethanethiol hydrochloride | Tetrahedron [thsci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pyridine-ethanethiol: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258100#physical-and-chemical-properties-of-4-pyridine-ethanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com